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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in
vivo evaluation of INJ-42153605, a potent and selective positive allosteric modulator (PAM) of
the metabotropic glutamate receptor 2 (mGIuR2).[1][2] The provided methodologies are based
on preclinical studies investigating its potential antipsychotic and sleep-modulating effects.

Drug Formulation for Animal Administration

JNJ-42153605 is a crystalline solid with limited aqueous solubility.[2] Appropriate formulation is
critical for achieving desired exposure and pharmacological effects in animal models. Two
primary formulation strategies have been successfully employed in preclinical research.

Formulation 1: Hydroxypropyl-B-cyclodextrin-based
Solution

This formulation is suitable for oral (p.0.) and subcutaneous (s.c.) administration and has been
used in studies evaluating the antipsychotic-like activity of INJ-42153605.

Protocol:

e Weigh the required amount of JINJ-42153605 free base.
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» Prepare a 10% or 20% (w/v) solution of hydroxypropyl--cyclodextrin (HP-B-CD) in sterile
water.

e Add one molar equivalent of hydrochloric acid (HCI) to the HP-B-CD solution to aid in the
dissolution of the compound.

e Slowly add the JNJ-42153605 powder to the acidified HP-B-CD solution while stirring
continuously.

» Continue stirring until the compound is fully dissolved. Gentle warming may be applied if
necessary.

o Adjust the final volume with the HP-B-CD solution to achieve the desired final concentration.

e The solution should be stored at room temperature and protected from light.

Formulation 2: Suspended Solution for Oral and
Intraperitoneal Administration

This formulation provides an alternative for oral (p.o.) and intraperitoneal (i.p.) injections.

Protocol:

Prepare a stock solution of INJ-42153605 in dimethyl sulfoxide (DMSO). For example, a
16.7 mg/mL stock solution.

To prepare a 1 mL working solution (yielding a final concentration of 1.67 mg/mL), add 100
pL of the DMSO stock solution to 400 pL of PEG300. Mix thoroughly.

Add 50 pL of Tween-80 to the mixture and mix until uniform.

Add 450 pL of saline to the mixture to reach the final volume of 1 mL.

In Vivo Efficacy and Pharmacodynamics

JNJ-42153605 has demonstrated central nervous system activity in various rodent models,
consistent with its mechanism of action as an mGIluR2 PAM.
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Antipsychotic-like Activity

JNJ-42153605 has been evaluated in rodent models predictive of antipsychotic efficacy, such
as phencyclidine (PCP)-induced hyperlocomotion and conditioned avoidance response.

Table 1: Effect of INJ-42153605 on Locomotor Activity in Mice

Administration

Animal Model Dose (mglkg) Effect
Route

Spontaneous Dose-dependent

) S.C. 2.5-40 o
Locomotion inhibition
PCP-induced Reversal of

) s.C. 5.4 (EDso) )

Hyperlocomotion hyperlocomotion[2]

Scopolamine-induced

] s.C. 10 - 40 Inhibition
Hyperlocomotion
d-amphetamine-
induced s.C. up to 40 No inhibition

Hyperlocomotion

Table 2: Effect of INJ-42153605 on Conditioned Avoidance Response in Rats

. Administration
Animal Model Dose (mg/kg) Effect
Route

Conditioned o )
_ p.o. 10- 40 Inhibition of avoidance
Avoidance Response

Effects on Sleep Architecture

JNJ-42153605 has been shown to modulate sleep patterns in rats, specifically by suppressing
Rapid Eye Movement (REM) sleep, an effect mediated by mGIluR2 activation.[1][3]

Table 3: Effect of INJ-42153605 on REM Sleep in Rats
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. Administration
Animal Model Dose (mglkg) Effect
Route

Inhibition of REM
Sleep-Wake EEG p.o. 3
sleep|2]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the tables above.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound by measuring
its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, PCP.

Methodology:

Animals: Male mice are individually housed in transparent activity cages.

o Acclimation: Allow the mice to acclimate to the cages for at least 30 minutes before drug
administration.

e Drug Administration:

o Administer INJ-42153605 (formulated as described in 1.1 or 1.2) via subcutaneous (s.c.)
injection at the desired doses.

o Administer the vehicle control to a separate group of animals.

e PCP Challenge: 30 minutes after the administration of INJ-42153605 or vehicle, administer
PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.

» Data Collection: Immediately after the PCP injection, record locomotor activity for a period of
60-90 minutes using an automated activity monitoring system. Parameters to measure
include total distance traveled, horizontal activity, and vertical activity.

o Data Analysis: Compare the locomotor activity of the JNJ-42153605-treated groups to the
vehicle-treated, PCP-challenged group. Calculate the dose required to produce a 50%
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reversal of the PCP effect (EDso).

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a well-established behavioral paradigm for screening antipsychotic drugs. It
assesses the ability of a compound to suppress a learned avoidance response without
producing sedation.

Methodology:

o Apparatus: Use a shuttle box divided into two compartments with a grid floor capable of
delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is
presented before the unconditioned stimulus (US), the foot shock.

e Training:
o Place a rat in one compartment of the shuttle box.
o Present the CS for a set duration (e.g., 10 seconds).

o If the rat moves to the other compartment during the CS presentation (an avoidance
response), the trial is terminated.

o If the rat fails to move, the US (foot shock) is delivered concurrently with the CS for a short
period (e.g., 5 seconds). The rat can escape the shock by moving to the other
compartment.

o Repeat this process for a set number of trials until the rats reach a stable performance of
avoidance.

e Testing:
o Administer INJ-42153605 (formulated as described in 1.1) orally (p.0.) at various doses.
o Administer the vehicle control to a separate group of trained rats.

o Data Collection: At a specified time after drug administration (e.g., 60 minutes), subject the
rats to a CAR test session. Record the number of avoidance responses and escape failures.
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» Data Analysis: Analyze the data to determine if INJ-42153605 significantly reduces the
number of avoidance responses compared to the vehicle group. A selective effect on
avoidance without an increase in escape failures indicates potential antipsychotic activity.

Signaling Pathway and Experimental Workflow
Diagrams

JNJ-42153605 Mechanism of Action at the mGIuR2
Receptor

JNJ-42153605 acts as a positive allosteric modulator of the mGIuR2 receptor. mGIuR2 is a G-
protein coupled receptor (GPCR) that, when activated, inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (cCAMP) levels. This modulatory effect on glutamatergic
neurotransmission is believed to underlie its therapeutic potential.

Click to download full resolution via product page

Caption: mGIuR2 Signaling Pathway Modulation by JNJ-42153605.

Experimental Workflow for PCP-Induced
Hyperlocomotion Assay
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The following diagram outlines the key steps in the experimental protocol for assessing the
effect of INJ-42153605 on PCP-induced hyperlocomotion in mice.
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Caption: Workflow for PCP-Induced Hyperlocomotion Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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